molecular formula C14H11N3O3 B2689481 7-Methyl-2-oxo-3-phenyl-1,2-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid CAS No. 1245569-60-1

7-Methyl-2-oxo-3-phenyl-1,2-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid

Cat. No.: B2689481
CAS No.: 1245569-60-1
M. Wt: 269.26
InChI Key: HSXFOFYWWMACRN-UHFFFAOYSA-N
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Description

7-Methyl-2-oxo-3-phenyl-1,2-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. The structure of this compound includes a pyrazolo[1,5-a]pyrimidine core with a phenyl group at the 3-position, a methyl group at the 7-position, and a carboxylic acid group at the 5-position.

Scientific Research Applications

Angiotensin II Receptor Antagonists Development

The compound belongs to a broader class of chemicals involved in the development of potent angiotensin II (AII) receptor antagonists. These antagonists have been investigated for their potential in vitro and in vivo activities against hypertension. For instance, derivatives of 7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid have shown significant promise in this area, with modifications at the 3- and 5-positions being crucial for enhancing their activity. The methyl substituent at the 3-position, in particular, has been identified as essential for potent in vivo activity, indicating the potential utility of similar compounds in therapeutic applications (Shiota et al., 1999).

Regioselective Synthesis and Modification

The compound is also part of research focused on the regioselective synthesis and modification of pyrazolo[1,5-a]pyrimidine derivatives. These activities include the synthesis of 7-substituted pyrazolo[1,5-a]pyrimidine-3-carboxamides, showcasing the compound's versatility and potential for creating a variety of structurally related molecules with potential biological activities. Such studies demonstrate the compound's role in facilitating the development of new chemicals through selective synthesis processes (Drev et al., 2014).

Structural and Supramolecular Insights

Research on thiazolo[3, 2-a]pyrimidines, while not directly mentioning the exact compound, provides insights into the structural and supramolecular characteristics that could be relevant to derivatives of 7-Methyl-2-oxo-3-phenyl-1,2-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid. These studies reveal how substituents at various positions influence molecular packing and intermolecular interactions, offering valuable information for designing compounds with desired physical and chemical properties (Nagarajaiah & Begum, 2014).

Anti-inflammatory Activities

Some derivatives of thiazolo[3,2-a]pyrimidine, which share a structural resemblance to the compound , have been synthesized and evaluated for their anti-inflammatory activities. These studies contribute to understanding how structural modifications can enhance or diminish the biological activities of such compounds, highlighting the potential of this compound derivatives in medicinal chemistry (Tozkoparan et al., 1999).

Biological and Pharmacological Potentials

Explorations into the biological and pharmacological potentials of pyrazolo[1,5-a]pyrimidine derivatives, including those with modifications similar to this compound, are ongoing. These compounds have been tested for various activities, including antimicrobial, antifungal, and anticancer properties. This research underscores the broad spectrum of potential applications for compounds within this chemical class, from therapeutic agents to biological probes (Rahmouni et al., 2016).

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-2-oxo-3-phenyl-1,2-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the Biginelli-type reaction, which is a three-component reaction involving an aldehyde, a β-keto ester, and an urea or thiourea. For this specific compound, the reaction might involve:

    Starting Materials: 5-amino-3-phenylpyrazole, methyl acetoacetate, and formic acid.

    Reaction Conditions: The reaction is usually carried out in a solvent like ethanol under reflux conditions. The mixture is heated for several hours to ensure complete reaction.

    Isolation: The product is isolated by filtration and purified by recrystallization from an appropriate solvent.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors might be employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, introducing various substituents onto the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.

    Substitution: Halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under controlled conditions.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives.

Chemistry:

  • Used as a building block in the synthesis of more complex heterocyclic compounds.
  • Acts as a ligand in coordination chemistry.

Biology and Medicine:

  • Investigated for its potential as an anti-inflammatory agent.
  • Explored for its anticancer properties due to its ability to inhibit specific enzymes or pathways involved in cell proliferation.

Industry:

  • Utilized in the development of new materials with specific electronic or optical properties.
  • Employed in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which 7-Methyl-2-oxo-3-phenyl-1,2-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid exerts its effects often involves interaction with specific molecular targets such as enzymes or receptors. For instance, it may inhibit enzymes like tyrosine kinases, which play a crucial role in cell signaling pathways. By binding to the active site of these enzymes, the compound can block their activity, leading to reduced cell proliferation and potential therapeutic effects in cancer treatment.

Comparison with Similar Compounds

    2-Oxo-3-phenyl-1,2-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid: Lacks the methyl group at the 7-position.

    7-Methyl-2-oxo-1,2-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid: Lacks the phenyl group at the 3-position.

Uniqueness:

  • The presence of both the phenyl group and the methyl group in 7-Methyl-2-oxo-3-phenyl-1,2-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid enhances its biological activity and specificity compared to its analogs.
  • The carboxylic acid group at the 5-position provides additional sites for chemical modification, potentially leading to derivatives with improved properties.

This compound’s unique structure and versatile reactivity make it a valuable subject of study in various fields of scientific research.

Properties

IUPAC Name

7-methyl-2-oxo-3-phenyl-1H-pyrazolo[1,5-a]pyrimidine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O3/c1-8-7-10(14(19)20)15-12-11(13(18)16-17(8)12)9-5-3-2-4-6-9/h2-7H,1H3,(H,16,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSXFOFYWWMACRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C(C(=O)NN12)C3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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